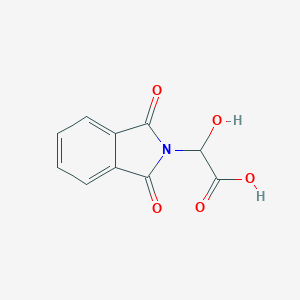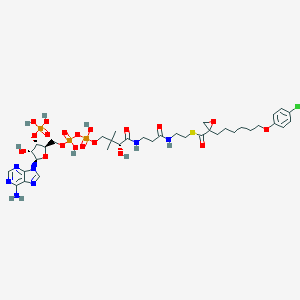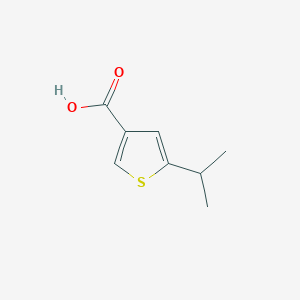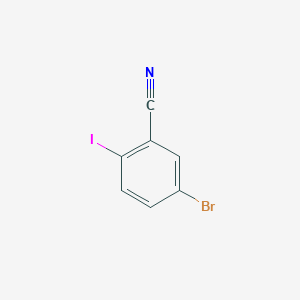
5-Bromo-2-iodobenzonitrile
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 5-Bromo-2-iodobenzonitrile, such as 5-Bromo-2-isobutoxybenzonitrile, involves multi-step procedures starting from basic aromatic compounds like salicylaldehyde. These processes include bromination, cyanidation, and alkylation steps, resulting in moderate to high yields and demonstrating the compound's potential for industrial-scale preparation due to mild reaction conditions and cost-effectiveness (Meng Fan-hao, 2012).
Molecular Structure Analysis
Molecular structure investigations, including spectroscopic and second harmonic generation studies, have been conducted on similar compounds to understand their geometric configurations and electronic properties. These studies utilize advanced theoretical methods such as Density Functional Theory (DFT) to predict geometric parameters, vibrational spectra, and nonlinear optical properties, indicating the compound's potential in applications like frequency doubling and second harmonic generation (A. Kumar & R. Raman, 2017).
Chemical Reactions and Properties
Halogenated benzonitriles participate in diverse chemical reactions, such as palladium-catalyzed cross-coupling, which allows for the synthesis of a wide range of substituted aromatic compounds. These reactions are facilitated by the compound's halogen substituents, which act as reactive sites for coupling with arylboronic acids and alkynylzincs, leading to efficient synthetic routes for complex aromatic molecules (J. Goodby et al., 1996).
Physical Properties Analysis
The physical properties of 5-Bromo-2-iodobenzonitrile and related compounds are significantly influenced by their molecular structures. For instance, halogen bonding interactions in halobenzonitrile crystals affect their mechanical properties, such as flexibility and brittleness. These interactions and their geometrical alignments play a crucial role in determining the compound's physical behaviors, including bending properties and molecular packing in the solid state (Ragima V. P. Veluthaparambath et al., 2022).
Aplicaciones Científicas De Investigación
-
Organic Synthesis : This compound can be used as a building block in the synthesis of various organic compounds. The presence of both a bromine and an iodine atom makes it a versatile reagent for reactions such as cross-coupling .
-
Pharmaceutical Research : In the field of medicinal chemistry, “5-Bromo-2-iodobenzonitrile” could be used in the synthesis of new drug molecules. The nitrile group can act as a precursor to a variety of functional groups, which are often found in pharmaceuticals .
-
Material Science : This compound could potentially be used in the development of new materials. For example, it could be used in the synthesis of organic semiconductors or other advanced materials .
-
Agricultural Chemistry : “5-Bromo-2-iodobenzonitrile” could be used in the synthesis of new pesticides or other agricultural chemicals .
-
Biochemistry : In biochemistry, it could be used as a precursor to compounds used in biochemical research .
-
Analytical Chemistry : This compound could be used as a standard or reagent in various analytical chemistry techniques .
-
Organic Synthesis : This compound can be used as a building block in the synthesis of various organic compounds. The presence of both a bromine and an iodine atom makes it a versatile reagent for reactions such as cross-coupling .
-
Pharmaceutical Research : In the field of medicinal chemistry, “5-Bromo-2-iodobenzonitrile” could be used in the synthesis of new drug molecules. The nitrile group can act as a precursor to a variety of functional groups, which are often found in pharmaceuticals .
-
Material Science : This compound could potentially be used in the development of new materials. For example, it could be used in the synthesis of organic semiconductors or other advanced materials .
-
Agricultural Chemistry : “5-Bromo-2-iodobenzonitrile” could be used in the synthesis of new pesticides or other agricultural chemicals .
-
Biochemistry : In biochemistry, it could be used as a precursor to compounds used in biochemical research .
-
Analytical Chemistry : This compound could be used as a standard or reagent in various analytical chemistry techniques .
Safety And Hazards
5-Bromo-2-iodobenzonitrile is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, wash with plenty of water .
Propiedades
IUPAC Name |
5-bromo-2-iodobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrIN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGKPMMZNMQXDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C#N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427307 | |
| Record name | 5-Bromo-2-iodobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-iodobenzonitrile | |
CAS RN |
121554-10-7 | |
| Record name | 5-Bromo-2-iodobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121554-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-iodobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

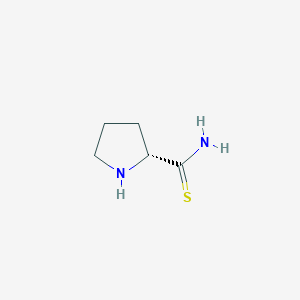
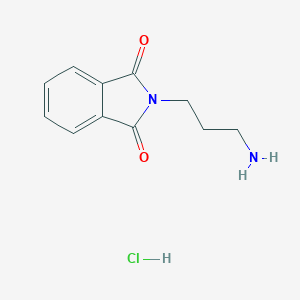


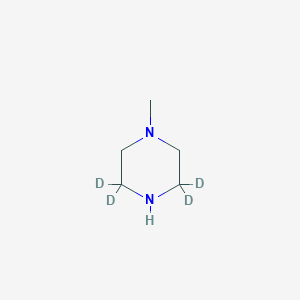
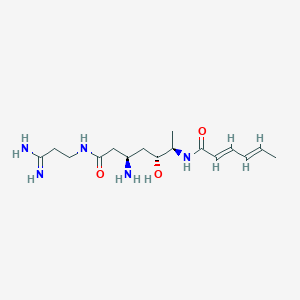
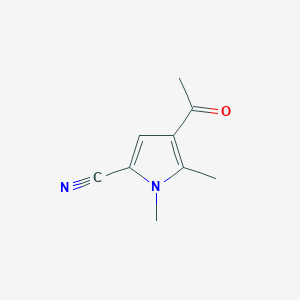
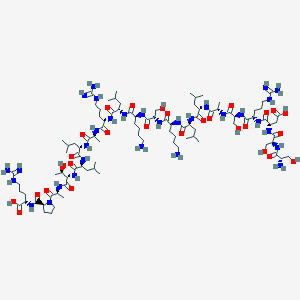

![Sodium;3-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-4-sulfooxyphenolate](/img/structure/B39513.png)
